

An In-depth Technical Guide to (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid

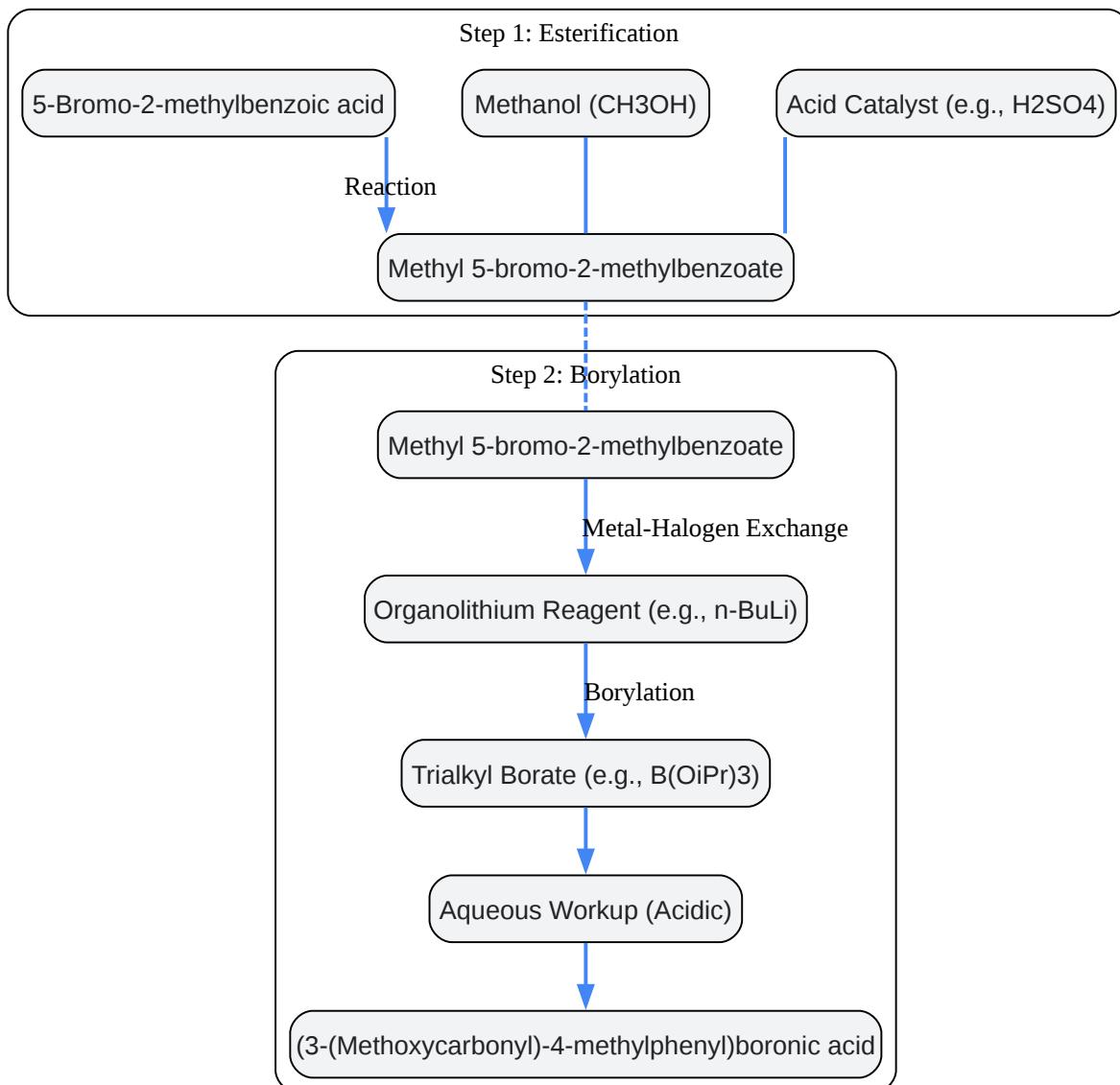
Cat. No.: B591623

[Get Quote](#)

CAS Number: 1048330-10-4

This technical guide provides a comprehensive overview of **(3-(Methoxycarbonyl)-4-methylphenyl)boronic acid**, a key building block in modern organic synthesis, particularly relevant to researchers, scientists, and professionals in drug development. This document details its physicochemical properties, outlines a plausible synthetic route, and describes its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation.

Physicochemical Properties


(3-(Methoxycarbonyl)-4-methylphenyl)boronic acid, also known as methyl 5-borono-2-methylbenzoate, is a substituted phenylboronic acid.^[1] Its structure incorporates a boronic acid functional group and a methyl ester, making it a versatile reagent in organic chemistry. The quantitative physicochemical properties are summarized in the table below for easy reference and comparison.

Property	Value	Reference
CAS Number	1048330-10-4	[1] [2] [3]
Molecular Formula	C ₉ H ₁₁ BO ₄	[1]
Molecular Weight	193.99 g/mol	[1] [3]
Appearance	White to off-white solid	[3]
Purity	≥97%	[1] [3]
Storage Temperature	Inert atmosphere, 2-8°C	[3]
Topological Polar Surface Area (TPSA)	66.76 Å ²	[1]
LogP	-0.53858	[1]
Hydrogen Bond Acceptors	4	[1]
Hydrogen Bond Donors	2	[1]
Rotatable Bonds	2	[1]

Synthesis of (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid

While a specific detailed protocol for the synthesis of **(3-(Methoxycarbonyl)-4-methylphenyl)boronic acid** is not readily available in public literature, a plausible and commonly employed synthetic route for substituted phenylboronic acids involves the reaction of a corresponding organometallic reagent with a trialkyl borate. A general workflow for such a synthesis is proposed below.

This proposed synthesis involves a two-step process starting from 5-bromo-2-methylbenzoic acid. The first step is an esterification to produce methyl 5-bromo-2-methylbenzoate, followed by a metal-halogen exchange and subsequent borylation to yield the final product.

[Click to download full resolution via product page](#)

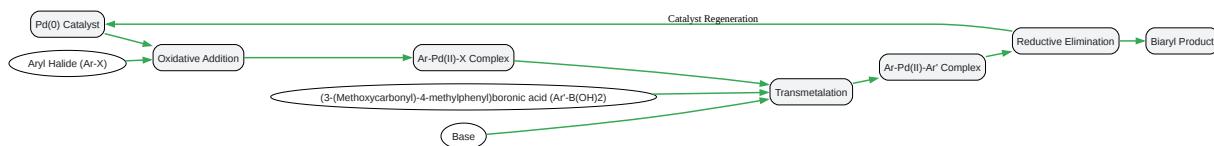
Caption: Proposed synthetic workflow for **(3-(Methoxycarbonyl)-4-methylphenyl)boronic acid.**

Experimental Protocol (Proposed)

Step 1: Esterification of 5-bromo-2-methylbenzoic acid

- To a solution of 5-bromo-2-methylbenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
- Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.
- Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude methyl 5-bromo-2-methylbenzoate, which can be purified by column chromatography.

Step 2: Borylation of methyl 5-bromo-2-methylbenzoate


- Dissolve methyl 5-bromo-2-methylbenzoate in an anhydrous ethereal solvent (e.g., THF or diethyl ether) and cool to -78°C under an inert atmosphere (e.g., argon or nitrogen).
- Slowly add a solution of an organolithium reagent, such as n-butyllithium, and stir the mixture at -78°C for a period to allow for complete lithium-halogen exchange.
- Add a trialkyl borate (e.g., triisopropyl borate) dropwise to the reaction mixture at -78°C.
- Allow the reaction to slowly warm to room temperature and stir for several hours.
- Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl).
- Extract the aqueous layer with an organic solvent.

- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude **(3-(Methoxycarbonyl)-4-methylphenyl)boronic acid**.
- The final product can be purified by recrystallization or column chromatography.

Application in Suzuki-Miyaura Cross-Coupling Reactions

(3-(Methoxycarbonyl)-4-methylphenyl)boronic acid is a valuable reagent in Suzuki-Miyaura cross-coupling reactions.^[4] This palladium-catalyzed reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are common scaffolds in pharmaceuticals and functional materials.

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.

[Click to download full resolution via product page](#)

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol for Suzuki-Miyaura Coupling

The following is a general procedure for a Suzuki-Miyaura coupling reaction using **(3-(Methoxycarbonyl)-4-methylphenyl)boronic acid**. The specific conditions may need to be optimized for different substrates.

- In a reaction vessel, combine the aryl halide (1.0 equivalent), **(3-(Methoxycarbonyl)-4-methylphenyl)boronic acid** (1.2-1.5 equivalents), and a base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4 , 2-3 equivalents).
- Add a palladium catalyst (e.g., $Pd(PPh_3)_4$, $Pd(dppf)Cl_2$, or $Pd(OAc)_2$) and, if necessary, a ligand (e.g., PPh_3 , SPhos).
- Purge the vessel with an inert gas (argon or nitrogen).
- Add a degassed solvent system, which is often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.
- Heat the reaction mixture with stirring to the appropriate temperature (typically 80-120°C) and monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent.
- Separate the organic layer and wash it with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.

Applications in Drug Discovery and Medicinal Chemistry

While specific signaling pathway involvement for **(3-(Methoxycarbonyl)-4-methylphenyl)boronic acid** is not documented in the available literature, its utility as a building block in the synthesis of complex organic molecules makes it highly relevant to drug discovery.^{[5][6]} Boronic acids and their derivatives are crucial intermediates in the preparation of numerous pharmaceutical compounds.^[5] The ability to introduce the substituted phenyl moiety via Suzuki-Miyaura coupling allows for the systematic exploration of structure-activity relationships (SAR) in medicinal chemistry programs. The ester functionality can also serve as a handle for further chemical modifications.

Conclusion

(3-(Methoxycarbonyl)-4-methylphenyl)boronic acid is a versatile and valuable reagent for organic synthesis. Its well-defined physicochemical properties and its utility in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling make it an important tool for chemists in academia and industry, particularly in the pursuit of novel therapeutic agents and functional materials. Further research into the biological activities of compounds derived from this building block may reveal its potential in specific therapeutic areas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. EP1046640A2 - Process for preparing substituted phenyl boronic acids - Google Patents [patents.google.com]
- 2. Improvement on Synthesis of Different Alkyl-Phenylboronic Acid: Ingenta Connect [ingentaconnect.com]
- 3. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 4. nbinfo.com [nbinfo.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b591623#3-methoxycarbonyl-4-methylphenyl-boronic-acid-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com